molecular formula C16H17N B12527369 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine CAS No. 666845-40-5

2-Phenyl-1-[(1S)-1-phenylethyl]aziridine

Cat. No.: B12527369
CAS No.: 666845-40-5
M. Wt: 223.31 g/mol
InChI Key: UKEOYMRKZNJBTJ-IGEOTXOUSA-N
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Description

2-Phenyl-1-[(1S)-1-phenylethyl]aziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom Aziridines are known for their high reactivity due to the ring strain in their three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine typically involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method allows for an efficient and general synthesis of aziridines with high diastereoselectivity . Another approach involves the reaction of aldimines with ethyl diazoacetate in the presence of bismuth triflate, which produces aryl aziridine carboxylates with excellent cis-diastereoselectivity .

Industrial Production Methods: Industrial production methods for aziridines often involve the use of solid acid catalysts such as Montmorillonite K-10, which catalyzes the stereoselective reaction of imines with ethyl diazoacetate to yield cis-aziridines . These reactions proceed readily at room temperature and provide the products in high yields and exclusive selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine undergoes various types of chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions that form a variety of products .

Common Reagents and Conditions: Common reagents used in the reactions of aziridines include nucleophiles such as amines, alcohols, and thiols. For example, the reaction of N-tosylaziridine with 2-bromoaniline leads to the formation of ring-opening products under acidic conditions . Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Nucleophilic ring-opening reactions typically yield amino alcohols or amino acids, while oxidation reactions can produce aziridine N-oxides .

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[(1S)-1-phenylethyl]aziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with biological molecules such as DNA and proteins, leading to various biological effects . The aziridine ring can also be activated by electron-withdrawing groups, which enhance its reactivity towards nucleophiles .

Comparison with Similar Compounds

Properties

CAS No.

666845-40-5

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

2-phenyl-1-[(1S)-1-phenylethyl]aziridine

InChI

InChI=1S/C16H17N/c1-13(14-8-4-2-5-9-14)17-12-16(17)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3/t13-,16?,17?/m0/s1

InChI Key

UKEOYMRKZNJBTJ-IGEOTXOUSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC2C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)N2CC2C3=CC=CC=C3

Origin of Product

United States

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